[(anthracen-9-yl)methyl](propyl)amine hydrochloride
CAS No.: 1240576-94-6
Cat. No.: VC11696151
Molecular Formula: C18H20ClN
Molecular Weight: 285.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240576-94-6 |
|---|---|
| Molecular Formula | C18H20ClN |
| Molecular Weight | 285.8 g/mol |
| IUPAC Name | N-(anthracen-9-ylmethyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H19N.ClH/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18;/h3-10,12,19H,2,11,13H2,1H3;1H |
| Standard InChI Key | CNLCXRNMYSUPGB-UHFFFAOYSA-N |
| SMILES | CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
| Canonical SMILES | CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl |
Introduction
Molecular Structure and Characterization
Structural Features
The compound features a planar anthracen-9-ylmethyl group fused to a propylamine chain, protonated as a hydrochloride salt. The anthracene core consists of three linearly fused benzene rings, providing a rigid, conjugated π-system. The propylamine substituent introduces a flexible aliphatic chain terminated by a primary amine group, which is stabilized by hydrochloride formation. Key structural attributes include:
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Anthracene backbone: Contributes to UV-vis absorption and fluorescence properties due to extended conjugation.
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Propylamine side chain: Enhances solubility in polar solvents and enables nucleophilic reactivity at the amine site.
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Hydrochloride counterion: Improves crystallinity and thermal stability compared to the free base form .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1240576-94-6 |
| Molecular Formula | C₁₈H₂₀ClN |
| Molecular Weight | 285.8 g/mol |
| Solubility | Polar solvents (H₂O, EtOH) |
| Stability | Light-sensitive; degrades above 200°C |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a three-step process:
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Friedel-Crafts alkylation: Anthracene-9-carbaldehyde reacts with propylamine in the presence of Lewis acids (e.g., AlCl₃) to form the imine intermediate.
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Reductive amination: Sodium borohydride (NaBH₄) reduces the imine to the corresponding amine .
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, purified via recrystallization from n-butanol.
A modified approach reported by Bren et al. (2018) employs chloroform as the solvent during quaternization, achieving 92% yield with high purity . Critical parameters include:
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Temperature control (<50°C) to prevent anthracene ring degradation.
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Stoichiometric excess of propylamine (1.2 equiv) to minimize side products.
Analytical Characterization
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¹H NMR: Signals at δ 8.31–7.42 ppm (anthracene protons), δ 3.14 ppm (NCH₂), and δ 1.78 ppm (propyl CH₂) .
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IR Spectroscopy: Peaks at 3320 cm⁻¹ (N–H stretch) and 1470 cm⁻¹ (C–N bend) .
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Elemental Analysis: Matches theoretical values for C (67.61%), H (6.07%), and N (4.46%) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits solubility in water (12 mg/mL), ethanol (35 mg/mL), and DMSO (50 mg/mL). Stability studies reveal:
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Thermal stability: Decomposes at 222–223°C without melting .
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Photostability: Anthracene’s sensitivity to UV light necessitates storage in amber glass under inert atmospheres.
Spectroscopic Behavior
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UV-vis: Absorbance maxima at 256 nm (π→π*) and 385 nm (n→π*) .
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Fluorescence: Emission at 415 nm (λₑₓ = 350 nm), quenched by heavy-atom solvents like DMSO .
Applications in Materials Science
Chemosensors
Bren et al. (2018) demonstrated that anthracene-amine derivatives functionalize poly(1-vinylimidazole) to create Zn²⁺-selective fluorescent chemosensors . The compound’s amine group facilitates covalent bonding to polymer matrices, while anthracene acts as a fluorophore. Key findings include:
Organic Electronics
The extended π-system enables use in:
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Electroluminescent devices: As a hole-transport layer due to high electron mobility (μₑ = 0.12 cm²/V·s) .
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Photovoltaic cells: Anthracene derivatives improve exciton diffusion lengths in perovskite solar cells .
Comparison with Related Compounds
Table 2: Anthracene-Amine Derivatives
| Compound | Molecular Weight | Key Application |
|---|---|---|
| (Anthracen-9-yl)methylamine HCl | 285.8 | Chemosensors |
| N-(Anthracen-9-ylmethyl)-2-chloroethanaminium chloride | 306.2 | Polymer functionalization |
| Anthracen-9-ylmethylene-(4-phenylazo-phenyl)-amine | 385.5 | Dye synthesis |
Future Perspectives
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